molecular formula C15H19N5OS B12267097 N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B12267097
M. Wt: 317.4 g/mol
InChI Key: IOIVFBCWQSPYFR-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Rings: The thiadiazole and piperidine rings are then coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]pyridin-2-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and infectious diseases.

    Pharmacology: It can be used to study the interactions between small molecules and biological targets, such as receptors and enzymes.

    Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.

    Biology: It can be used as a probe to study biological processes and pathways.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1,2-phenylenediamine: A related compound with similar structural features.

    N-methyl-3,4-methylenedioxyamphetamine: Another compound with a similar amine functional group.

    Thiazole Derivatives: Compounds containing the thiazole ring, which share some structural similarities.

Uniqueness

N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]pyridin-2-amine is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H19N5OS

Molecular Weight

317.4 g/mol

IUPAC Name

[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone

InChI

InChI=1S/C15H19N5OS/c1-11-14(22-18-17-11)15(21)20-9-6-12(7-10-20)19(2)13-5-3-4-8-16-13/h3-5,8,12H,6-7,9-10H2,1-2H3

InChI Key

IOIVFBCWQSPYFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

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